molecular formula C8H7FO B1612282 4-(Fluoromethyl)benzaldehyde CAS No. 64747-66-6

4-(Fluoromethyl)benzaldehyde

Cat. No.: B1612282
CAS No.: 64747-66-6
M. Wt: 138.14 g/mol
InChI Key: DHKHIAVEQXTIAI-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring

Scientific Research Applications

4-(Fluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

When handling 4-(Fluoromethyl)benzaldehyde, it’s important to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition. Only non-sparking tools should be used, and explosion-proof equipment is recommended .

Mechanism of Action

Target of Action

4-(Fluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H7FO

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s important to note that the mode of action can vary depending on the biological context and the specific targets of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Fluoromethyl)benzaldehyde involves the reaction of 4-(hydroxymethyl)benzaldehyde with ammonium fluoride in the presence of triethylamine and acetonitrile. The reaction is typically carried out at 40°C for several hours . The reaction conditions are mild, and the process yields the desired product efficiently.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can react with the fluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: 4-(Fluoromethyl)benzoic acid.

    Reduction: 4-(Fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar structure but with three fluorine atoms attached to the methyl group.

    4-Fluorobenzaldehyde: Similar structure but without the methyl group.

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a fluoromethyl group.

Uniqueness

4-(Fluoromethyl)benzaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties compared to other benzaldehyde derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

4-(fluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKHIAVEQXTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613270
Record name 4-(Fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64747-66-6
Record name Benzaldehyde, 4-(fluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64747-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(fluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

KF (2.7 mg, 0.047 mmol) and kryptofix 222 (17.6 mg, 0.047 mmol) were dissolved in acetonitrile (1 ml) and added to (4-formylphenyl)methyl methanesulfonate (10 mg, 0.047 mmol) in acetonitrile (1 ml). The reaction mixture was heated to 65 degrees for 10 minutes. The crude product was purified using a silica short column and diethyl ether. (Analytical HPLC: column Phenomenex Luna 00B-4251-E0, solvents: A=water/0.1% TFA and B=CH3CN/0.1% TFA; gradient 5-50% B over 10 min; flow 2.0 ml/minute; retention time 5.1 minutes detected at 214 and 254 nm).
Name
Quantity
2.7 mg
Type
reactant
Reaction Step One
Quantity
17.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(4-formylphenyl)methyl methanesulfonate
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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